

physicochemical properties of Antiparasitic agent-15

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Compound of Interest

Compound Name: Antiparasitic agent-15

Cat. No.: B15563068

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An in-depth technical guide on the physicochemical properties of a novel antiparasitic agent.

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Technical Guide: Physicochemical Properties of Antiparasitic Agent-15

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Antiparasitic agent-15 is a novel synthetic compound currently under investigation for its broad-spectrum activity against various endo- and ectoparasites. A thorough understanding of its physicochemical properties is paramount for optimizing its formulation, predicting its pharmacokinetic and pharmacodynamic behavior, and ensuring its safety and efficacy as a potential therapeutic agent. This document provides a comprehensive overview of the core physicochemical characteristics of **Antiparasitic agent-15**, the experimental methodologies used for their determination, and its putative mechanism of action.

2.0 Physicochemical Data Summary

The key physicochemical parameters of **Antiparasitic agent-15** have been determined and are summarized in the table below. These properties are critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Method Used
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₃ S	High-Resolution Mass Spectrometry
Molecular Weight	455.54 g/mol	High-Resolution Mass Spectrometry
Appearance	White to off-white crystalline solid	Visual Inspection
Melting Point	178 - 181 °C	Differential Scanning Calorimetry
pKa (acidic)	8.2 ± 0.1	Potentiometric Titration
pKa (basic)	3.5 ± 0.2	Potentiometric Titration
LogP (Octanol/Water)	3.8	Shake-Flask Method
Aqueous Solubility (pH 7.4)	0.05 mg/mL	HPLC-UV
Chemical Purity	>99.5%	HPLC-UV
Chemical Stability (in PBS)	t _{1/2} > 48 hours at 37°C	HPLC-UV

3.0 Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

3.1 Determination of Molecular Weight by High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A high-resolution mass spectrometer was used.

- Sample Preparation: **Antiparasitic agent-15** was dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of 1 µg/mL.
- Method: The sample solution was directly infused into the electrospray ionization (ESI) source of the mass spectrometer. The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ was measured.
- Data Analysis: The elemental composition was determined from the accurate mass measurement, and the molecular weight was calculated.

3.2 Determination of pKa by Potentiometric Titration

- Instrumentation: An automated potentiometric titrator with a pH electrode.
- Sample Preparation: A 1 mg/mL solution of **Antiparasitic agent-15** was prepared in a mixed solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
- Method: The sample solution was titrated with a standardized solution of hydrochloric acid (HCl) and then with a standardized solution of potassium hydroxide (KOH). The pH of the solution was monitored continuously as a function of the titrant volume.
- Data Analysis: The pKa values were determined from the inflection points of the titration curve using appropriate software.

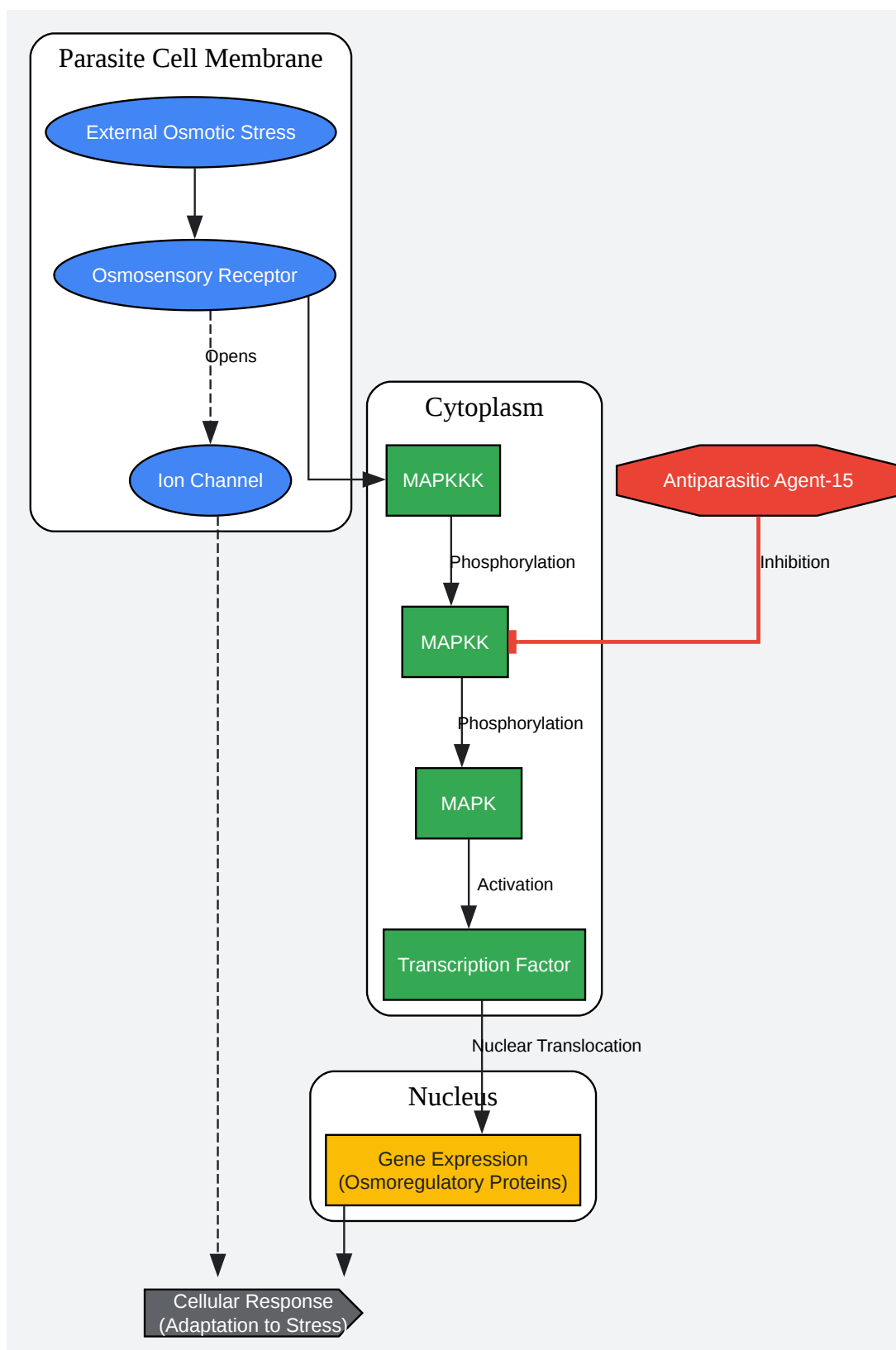
3.3 Determination of LogP by Shake-Flask Method

- Materials: n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).
- Sample Preparation: A stock solution of **Antiparasitic agent-15** was prepared in n-octanol.
- Method: Equal volumes of the n-octanol stock solution and the water phase were combined in a glass vial. The mixture was shaken vigorously for 1 hour to allow for partitioning of the compound between the two phases. The vial was then centrifuged to ensure complete phase separation.
- Data Analysis: The concentration of **Antiparasitic agent-15** in both the n-octanol and water phases was determined using a validated HPLC-UV method. The LogP value was calculated

as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

4.0 Proposed Mechanism of Action and Signaling Pathway

Antiparasitic agent-15 is hypothesized to exert its effect by inhibiting a parasite-specific signaling pathway crucial for osmoregulation. The proposed pathway and the point of inhibition are illustrated below.

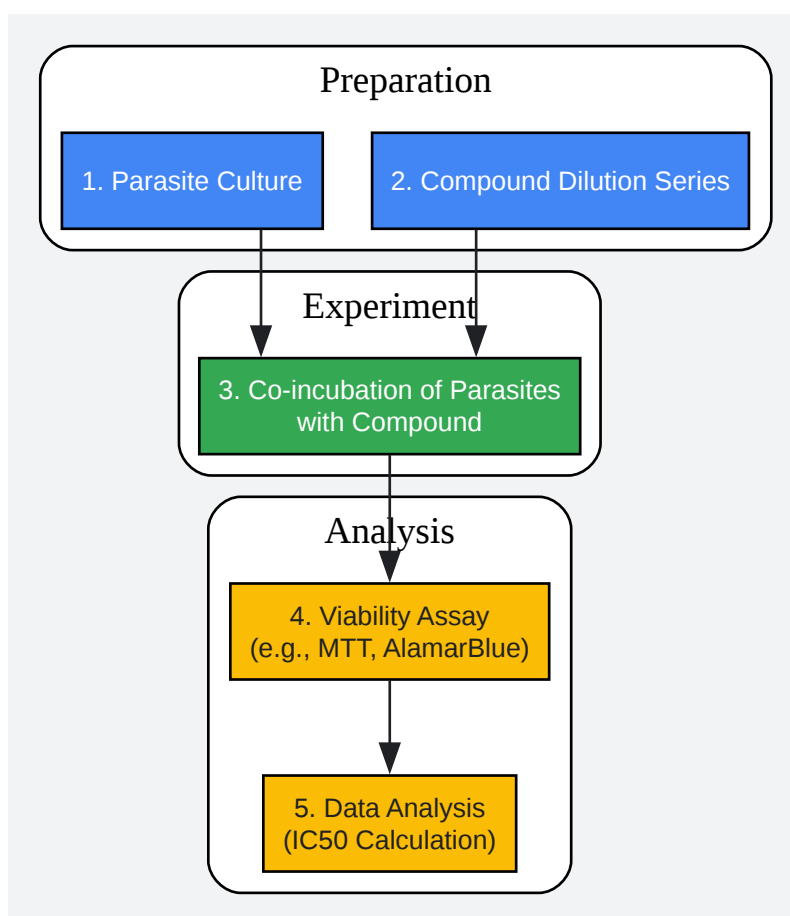


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Caption: Proposed signaling pathway for osmoregulation in the target parasite and the inhibitory action of **Antiparasitic agent-15**.

5.0 Experimental Workflow for In Vitro Efficacy Testing

The following workflow is utilized for the initial screening and determination of the in vitro efficacy of **Antiparasitic agent-15** against a target parasite.



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Caption: Standard experimental workflow for determining the in vitro efficacy (IC₅₀) of **Antiparasitic agent-15**.

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